3-(3-Vinyl-phenyl)-propionic acid methyl ester
Description
3-(3-Vinyl-phenyl)-propionic acid methyl ester is an aromatic ester characterized by a vinyl-substituted phenyl group attached to the third carbon of a propionic acid methyl ester backbone.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
methyl 3-(3-ethenylphenyl)propanoate |
InChI |
InChI=1S/C12H14O2/c1-3-10-5-4-6-11(9-10)7-8-12(13)14-2/h3-6,9H,1,7-8H2,2H3 |
InChI Key |
HHZWNJMLYFTVEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Vinyl-phenyl)-propionic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-vinylphenylboronic acid and methyl 3-bromopropionate.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to couple the boronic acid with the bromopropionate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired ester in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Vinyl-phenyl)-propionic acid methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Vinyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Vinyl-phenyl)-propionic acid methyl ester, a compound with significant chemical versatility, has garnered attention in various scientific research applications. This article will explore its synthesis, properties, and diverse applications across different fields, supported by data tables and case studies.
Synthesis and Properties
3-(3-Vinyl-phenyl)-propionic acid methyl ester can be synthesized through several methods, including hydroesterification and carbonylation reactions. The compound is characterized by its vinyl group, which enhances its reactivity and allows for various modifications to create derivatives with specific functionalities.
Key Properties
- Chemical Formula : C12H14O2
- Molecular Weight : 190.24 g/mol
- Appearance : Typically a colorless to yellow liquid
- Solubility : Soluble in organic solvents such as ethanol and acetone
Pharmaceutical Applications
3-(3-Vinyl-phenyl)-propionic acid methyl ester serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of ketoprofen, a well-known anti-inflammatory drug. The compound's structure allows for modifications that can enhance the pharmacological properties of derivatives.
Case Study: Ketoprofen Synthesis
A study demonstrated the efficient conversion of 3-(3-Vinyl-phenyl)-propionic acid methyl ester into ketoprofen using transition metal catalysts under controlled conditions. The reaction pathway included hydroformylation followed by oxidation, yielding high purity and yield of the desired product .
Polymer Chemistry
The vinyl group in 3-(3-Vinyl-phenyl)-propionic acid methyl ester makes it suitable for polymerization reactions. It can be copolymerized with other monomers to produce materials with specific mechanical and thermal properties.
Data Table: Polymerization Characteristics
| Monomer Used | Polymer Type | Properties |
|---|---|---|
| Styrene | Polystyrene | High strength, rigidity |
| Acrylic Acid | Polyacrylate | Enhanced flexibility |
| Ethylene Glycol Dimethacrylate | Crosslinked Polymers | Improved durability |
Material Science
In material science, 3-(3-Vinyl-phenyl)-propionic acid methyl ester is utilized in the development of coatings and adhesives. Its ability to form strong bonds and resist environmental degradation makes it valuable in creating durable products.
Case Study: Coating Formulations
Research has shown that incorporating this compound into coating formulations significantly improves adhesion properties and resistance to solvents compared to traditional formulations .
Flavoring and Fragrance Industry
The compound also finds applications as a flavoring agent due to its pleasant aroma profile. It is used in food products and perfumes, contributing to their sensory appeal.
Market Analysis
The global market for flavoring agents is projected to grow significantly, with compounds like 3-(3-Vinyl-phenyl)-propionic acid methyl ester playing a crucial role due to their desirable sensory characteristics.
Mechanism of Action
The mechanism by which 3-(3-Vinyl-phenyl)-propionic acid methyl ester exerts its effects depends on the specific application:
In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
In Pharmaceuticals: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between 3-(3-Vinyl-phenyl)-propionic acid methyl ester and its analogues, based on substituent variations (halogens, nitro, hydroxy, etc.) and their biological or chemical implications:
*Calculated molecular weight based on structural formula.
Biological Activity
3-(3-Vinyl-phenyl)-propionic acid methyl ester (C₁₂H₁₄O₂), also known as methyl 3-(3-vinylphenyl)propanoate, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, including case studies and data tables.
The compound is characterized by the following structural formula:
- Molecular Weight: 202.24 g/mol
- Melting Point: Not well-documented
- Solubility: Soluble in organic solvents
Biological Activity Overview
Research indicates that 3-(3-vinyl-phenyl)-propionic acid methyl ester exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from diverse studies.
Anti-inflammatory and Analgesic Properties
The compound has been investigated for its role in inflammation and pain relief. It serves as an intermediate in the synthesis of ketoprofen, a well-known anti-inflammatory drug. The synthesis pathway involves the hydroformylation of 3-vinylphenyl phenylmethane to yield α-(3-benzoylphenyl) propionic acid derivatives, which possess significant anti-inflammatory properties .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Ketoprofen | Anti-inflammatory | 5.0 |
| 3-(3-Vinyl-phenyl)propanoic acid methyl ester | Inhibitory on COX enzymes | Not specified |
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, derivatives of the compound were shown to selectively inhibit the proliferation of colon cancer cells (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. The most active compounds demonstrated significant selectivity towards cancerous cells compared to normal cells .
Table 2: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 7a | HCT-116 | 0.12 | HSP90/TRAP1 pathway inhibition |
| Compound 7g | HCT-116 | 0.12 | HSP90/TRAP1 pathway inhibition |
| Compound 7d | HCT-116 | 0.81 | Less effective than others |
The anticancer activity is believed to involve the inhibition of heat shock protein 90 (HSP90) and tumor repressor protein 1 (TRAP1), which are crucial in cancer cell survival and proliferation . The compounds demonstrated a loss of DAPI staining in treated cancer cells, indicating nuclear disintegration, a hallmark of apoptosis.
Case Studies
A notable study involved the synthesis and testing of various methyl esters derived from propionic acid. The results indicated that modifications in the phenyl group significantly affected biological activity, emphasizing structure-activity relationships .
Case Study Example
In a study focusing on the effects of various derivatives on colon cancer cell lines:
- Objective: To evaluate the antiproliferative effects.
- Method: Treatment with synthesized compounds followed by viability assays.
- Results: Significant inhibition was observed, particularly with compounds containing additional functional groups that enhanced lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
